molecular formula C19H16ClNO5 B2900890 [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate CAS No. 953177-62-3

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate

Cat. No.: B2900890
CAS No.: 953177-62-3
M. Wt: 373.79
InChI Key: PSZINPJJBYWHHM-UHFFFAOYSA-N
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Description

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate: is a chemical compound that features a combination of an isoxazole ring and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate typically involves the formation of the isoxazole ring followed by esterification with 4-chlorobenzoic acid. One common method for synthesizing isoxazoles is through the cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: In chemistry, [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Isoxazole derivatives are known for their biological activity, including anti-inflammatory, antimicrobial, and anticancer properties . Researchers are exploring the specific effects of this compound on various biological targets.

Industry: In the industrial sector, this compound may be used in the development of new materials with specialized properties. Its unique chemical structure can contribute to the design of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate is unique due to its combination of an isoxazole ring with a chlorobenzoate ester. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO5/c1-23-16-8-5-13(9-18(16)24-2)17-10-15(21-26-17)11-25-19(22)12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZINPJJBYWHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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